3-(Quinoxalin-2-yl)benzaldehyde
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Overview
Description
3-(Quinoxalin-2-yl)benzaldehyde: is a chemical compound that features a quinoxaline ring attached to a benzaldehyde moiety. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The benzaldehyde group adds an aromatic aldehyde functionality, making this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinoxalin-2-yl)benzaldehyde typically involves the condensation of quinoxaline derivatives with benzaldehyde under specific reaction conditions. One common method is the reaction of quinoxaline-2-carboxaldehyde with benzylamine in the presence of a catalyst such as trifluoroacetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-(Quinoxalin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 3-(Quinoxalin-2-yl)benzoic acid.
Reduction: 3-(Quinoxalin-2-yl)benzyl alcohol.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(Quinoxalin-2-yl)benzaldehyde is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: Quinoxaline derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are being investigated for their potential use in drug development and as therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of industrial products .
Mechanism of Action
The mechanism of action of 3-(Quinoxalin-2-yl)benzaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The quinoxaline moiety is known to interact with DNA and proteins, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
Quinoxaline: A simpler structure without the benzaldehyde group.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Cinnoline: A structural isomer of quinoxaline with distinct chemical properties.
Uniqueness: 3-(Quinoxalin-2-yl)benzaldehyde is unique due to the presence of both the quinoxaline and benzaldehyde functionalities. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C15H10N2O |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-quinoxalin-2-ylbenzaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-10-11-4-3-5-12(8-11)15-9-16-13-6-1-2-7-14(13)17-15/h1-10H |
InChI Key |
YMNMESHHVCGYCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
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